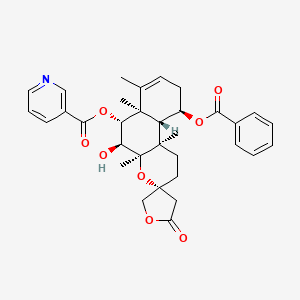
Scutebarbatine W
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered interest due to its cytotoxic activities against various tumor cell lines.
准备方法
Synthetic Routes and Reaction Conditions
The specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources, such as Scutellaria barbata, followed by purification processes to isolate the desired compound. Advanced techniques like chromatography and crystallization are employed to ensure the compound’s purity and quality.
化学反应分析
Types of Reactions
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying spirocyclic structures and their reactivity.
Biology: Investigated for its cytotoxic activities against various tumor cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of [(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in tumor cells through the activation of caspases and the disruption of mitochondrial function.
相似化合物的比较
Similar Compounds
6-O-Nicotinoylscutebarbatine G: Another diterpenoid compound with similar cytotoxic properties.
Scutebata E: A related compound with a similar spirocyclic structure.
Uniqueness
[(3R,4Ar,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-6-yl] pyridine-3-carboxylate is unique due to its specific combination of functional groups and its potent cytotoxic activity against multiple tumor cell lines.
生物活性
Scutebarbatine W, a neo-clerodane diterpenoid derived from Scutellaria barbata, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article synthesizes existing research findings on the compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is part of a class of compounds known for their diverse biological activities. Derived from the traditional medicinal plant Scutellaria barbata, which is widely used in Chinese medicine, these compounds have been investigated for their effects against various cancer cell lines.
Antitumor Activity
In Vitro Studies:
Research indicates that this compound exhibits significant cytotoxic effects on several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human hepatocellular carcinoma (HCC) cells and induce apoptosis through the activation of critical signaling pathways such as MAPK and endoplasmic reticulum (ER) stress pathways .
- Cell Lines Tested:
- A549 (lung cancer)
- HepG2 (liver cancer)
Table 1: Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 39.21 | Mitochondria-mediated apoptosis |
| HepG2 | Not specified | MAPK activation and ER stress induction |
In Vivo Studies:
In vivo experiments using mouse models have demonstrated that this compound significantly suppresses tumor growth. In one study, mice treated with this compound showed a marked reduction in tumor size compared to control groups, confirming its potential as an effective antitumor agent .
The mechanisms through which this compound exerts its antitumor effects are multifaceted:
- Induction of Apoptosis:
- Cell Cycle Arrest:
- Activation of Signaling Pathways:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: A study involving patients with liver cancer indicated that treatment with Scutellaria barbata extracts containing this compound improved overall survival rates and reduced side effects associated with conventional chemotherapy .
- Case Study 2: In a preclinical trial, administration of this compound led to significant tumor regression in mouse models implanted with human cancer cells, emphasizing its potential for clinical application in cancer therapy .
属性
IUPAC Name |
[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-10-benzoyloxy-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO8/c1-20-12-13-23(40-28(37)21-9-6-5-7-10-21)25-30(2)14-15-33(17-24(35)39-19-33)42-32(30,4)26(36)27(31(20,25)3)41-29(38)22-11-8-16-34-18-22/h5-12,16,18,23,25-27,36H,13-15,17,19H2,1-4H3/t23-,25-,26+,27+,30-,31+,32+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUPMAARYESGH-JIYIMHFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@@]4(O3)CC(=O)OC4)C)C)O)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














